8-Fluoroquinolin-5-amine dihydrochloride
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Overview
Description
8-Fluoroquinolin-5-amine dihydrochloride is a chemical compound with the molecular formula C9H9Cl2FN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 8th position and an amine group at the 5th position on the quinoline ring structure gives this compound unique chemical properties. This compound is often used in pharmaceutical research and development due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoroquinolin-5-amine dihydrochloride typically involves the fluorination of quinoline derivatives. One common method is the electrophilic substitution reaction, where quinoline is treated with a fluorinating agent to introduce the fluorine atom at the desired position. The amine group can be introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic fluorination and subsequent amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Fluoroquinolin-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
8-Fluoroquinolin-5-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Fluoroquinolin-5-amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA synthesis, making the compound a potential antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison
Compared to other fluorinated quinolines, 8-Fluoroquinolin-5-amine dihydrochloride is unique due to the presence of both a fluorine atom and an amine group on the quinoline ring. This dual substitution enhances its chemical reactivity and potential biological activity. The compound’s specific substitution pattern also allows for more targeted interactions with molecular targets, making it a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
8-fluoroquinolin-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2.2ClH/c10-7-3-4-8(11)6-2-1-5-12-9(6)7;;/h1-5H,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJENJVRCXGVBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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